
6-Fluor-1,2,3,4-tetrahydronaphthalen-2-ol
Übersicht
Beschreibung
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, also known by its IUPAC name 6-fluorotetralin-2-ol, is an organic compound with the molecular formula C10H11FO . It is represented by the SMILES notation C1CC2=C (CC1O)C=CC (=C2)F .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol can be represented by the InChI code1S/C10H11FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2 . This indicates that the molecule consists of a tetrahydronaphthalene ring with a fluorine atom at the 6-position and a hydroxyl group at the 2-position. Physical And Chemical Properties Analysis
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a solid or liquid at room temperature . The exact melting point, boiling point, and density were not found in the search results. Its molecular weight is 166.19 .Wissenschaftliche Forschungsanwendungen
Chemische Forschung
“6-Fluor-1,2,3,4-tetrahydronaphthalen-2-ol” ist eine chemische Verbindung mit einem Molekulargewicht von 166,2 . Es wird aufgrund seiner einzigartigen Eigenschaften in verschiedenen chemischen Forschungsarbeiten eingesetzt. Es wird unter inerter Atmosphäre bei 2-8°C gelagert .
Pharmazeutische Anwendungen
Diese Verbindung kann in einer Vielzahl vielversprechender Medikamente gefunden werden, die sich auf verschiedene therapeutische Anwendungen beziehen . Dazu gehören Antidepressiva, Antipsychotika, Antihistaminika, Antimykotika, Antikrebsmittel, Antioxidantien und entzündungshemmende Medikamente .
Herstellung von Dünnschichttransistoren
Die Tetrahydronaphthalin-Familie, zu der “this compound” gehört, wurde als Lösungsmittel bei der Untersuchung der Herstellung von lösungsmittelverarbeiteten Dünnschichttransistoren eingesetzt .
Calcium-Signalforschungs
Obwohl es nicht direkt mit “this compound” zusammenhängt, ist es erwähnenswert, dass ähnliche Fluorverbindungen in der Calcium-Signalforschung verwendet wurden . Beispielsweise wurde Fluo-3 verwendet, um die räumliche Dynamik der Ca2+-Signalübertragung abzubilden .
Zellbasiertes pharmakologisches Screening
Fluorverbindungen wurden auch für zellbasiertes pharmakologisches Screening verwendet . Dies beinhaltet die Verwendung dieser Verbindungen, um die Auswirkungen verschiedener Medikamente auf zelluläre Funktionen zu testen .
Durchflusszytometrie-Experimente
Fluorverbindungen werden in Durchflusszytometrie-Experimenten verwendet, die die Photoaktivierung von gekäfigten Chelatoren, Second Messengern und Neurotransmittern beinhalten . Dies ermöglicht es Forschern, die Auswirkungen dieser Substanzen auf Zellen zu untersuchen .
Safety and Hazards
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBGKSOCINJFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599298 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85072-31-7 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


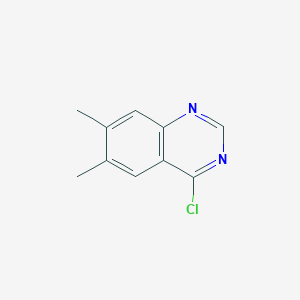
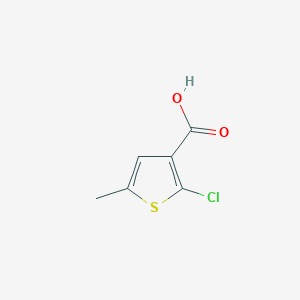
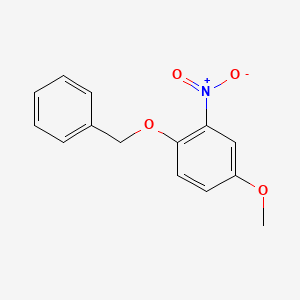
![Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1602782.png)
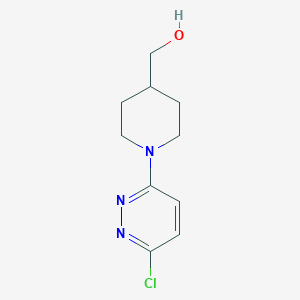
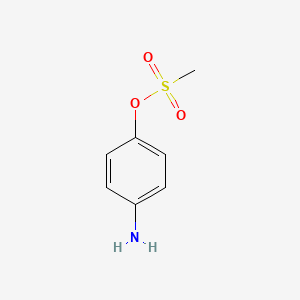
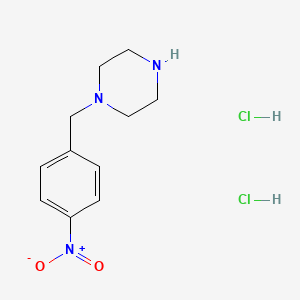
![N-[4-(Trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B1602787.png)



![N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine](/img/structure/B1602796.png)
![1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B1602798.png)